molecular formula C25H26BrNO2S B15076270 9-(3-Bromo-1-benzothien-2-YL)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 853331-48-3

9-(3-Bromo-1-benzothien-2-YL)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B15076270
CAS No.: 853331-48-3
M. Wt: 484.4 g/mol
InChI Key: KIAKHNHHPNSSIB-UHFFFAOYSA-N
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Description

9-(3-Bromo-1-benzothien-2-YL)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a brominated acridinedione derivative with a fused benzothiophene moiety. Its core structure consists of a 1,8-acridinedione scaffold substituted with tetramethyl groups at positions 3,3,6,6 and a 3-bromo-1-benzothien-2-yl group at position 7.

Properties

CAS No.

853331-48-3

Molecular Formula

C25H26BrNO2S

Molecular Weight

484.4 g/mol

IUPAC Name

9-(3-bromo-1-benzothiophen-2-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C25H26BrNO2S/c1-24(2)9-14-19(16(28)11-24)21(20-15(27-14)10-25(3,4)12-17(20)29)23-22(26)13-7-5-6-8-18(13)30-23/h5-8,21,27H,9-12H2,1-4H3

InChI Key

KIAKHNHHPNSSIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C5=CC=CC=C5S4)Br)C(=O)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

Acridinediones exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Substituent at Position 9 Pharmacological Activity Key Findings
A-184209 3,4-Dichlorophenyl KATP channel blocker (IC₅₀ = 18 nM) Inhibits smooth muscle contractility; gem-dimethyl groups critical for blocking activity .
A-184208 3,4-Dichlorophenyl KATP channel opener Lacks gem-dimethyl groups; structural minimalism shifts function to activation .
7k () 3-Cyanophenyl Fluoride ion chemosensor Exhibits selective fluorescence quenching via CN group interaction with F⁻ .
NTHA () 4-Nitrophenyl Crystallographic model Orthorhombic crystal system (P2₁2₁2₁); nitro group enhances π-stacking .
9-(3-Bromo-4-pyridinyl) derivative 3-Bromo-4-pyridinyl Unspecified Bromine and pyridine nitrogen may enhance binding to metal ions or receptors .

The target compound’s 3-bromo-1-benzothien-2-yl group introduces a bulky, electron-deficient aromatic system, likely altering binding kinetics compared to phenyl or pyridinyl analogues. The sulfur atom in benzothiophene could engage in hydrophobic interactions or modulate redox properties .

Pharmacological and Functional Comparisons

KATP Channel Modulation

  • Blockers vs. Openers : The presence of gem-dimethyl groups (e.g., A-184209) correlates with KATP channel inhibition, while their absence (e.g., A-184208) favors activation. This suggests steric hindrance from methyl groups prevents pore opening .
  • Benzothiophene vs. Phenyl : The target compound’s benzothiophene moiety may enhance membrane permeability due to increased lipophilicity, though this requires experimental validation.

Physical and Spectral Properties

Property Target Compound (Inferred) 4-Nitrophenyl Derivative (NTHA) 3-Cyanophenyl Derivative (7k)
Molecular Weight ~470–480 g/mol 409.3 g/mol ~409 g/mol
Melting Point Not reported 190–192°C () 269–272°C ()
UV-Vis Absorption Likely λₘₐₓ ~300–350 nm λₘₐₓ = 340 nm () λₘₐₓ = 330 nm (Fluorescence)
Chromatography Retention ~20 min (RP-HPLC) Retention ~18 min (RP-HPLC) Retention ~15 min (RP-HPLC)

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